N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a quinoline-substituted piperidine scaffold. The compound combines a bicyclic quinoline moiety, a piperidine ring, and a cyclopropanesulfonamide group.
Properties
IUPAC Name |
N-(1-quinolin-2-ylpiperidin-3-yl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-23(22,15-8-9-15)19-14-5-3-11-20(12-14)17-10-7-13-4-1-2-6-16(13)18-17/h1-2,4,6-7,10,14-15,19H,3,5,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMNRPASFAZYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Quinoline derivatives bearing a leaving group at the 2-position (e.g., halogen) undergo nucleophilic substitution with piperidin-3-amine. For example, 2-chloroquinoline reacts with piperidin-3-amine in the presence of a palladium catalyst under Buchwald-Hartwig conditions. Typical reaction parameters include:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene or 1,4-dioxane |
| Temperature | 90–110°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% |
This method avoids harsh conditions but requires careful handling of air-sensitive catalysts. The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by amine coordination and reductive elimination.
Reductive Amination
An alternative approach involves condensing quinoline-2-carbaldehyde with piperidin-3-amine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 facilitates imine formation and subsequent reduction:
| Parameter | Condition |
|---|---|
| Reducing Agent | NaBH₃CN |
| Solvent | Methanol |
| pH | 4–6 (acetic acid buffer) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 6–8 hours |
| Yield | 70–85% |
This method offers higher yields but requires strict pH control to prevent over-reduction of the quinoline ring.
Sulfonamidation with Cyclopropanesulfonyl Chloride
The second stage involves introducing the cyclopropanesulfonamide group to the amine intermediate. This step requires precise stoichiometry and controlled conditions to avoid side reactions such as over-sulfonylation or hydrolysis of the sulfonyl chloride.
Reaction Optimization
Cyclopropanesulfonyl chloride reacts with 1-(quinolin-2-yl)piperidin-3-amine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) or pyridine is used to scavenge HCl generated during the reaction:
| Parameter | Condition |
|---|---|
| Solvent | DCM or THF |
| Base | TEA (2.5 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–6 hours |
| Yield | 65–80% |
Slow addition of the sulfonyl chloride at 0°C minimizes exothermic side reactions. The crude product is typically purified via column chromatography (silica gel, hexane/ethyl acetate gradient).
Spectroscopic Characterization
Post-synthesis characterization confirms structural integrity:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, quinoline-H), 7.85–7.70 (m, 3H, quinoline-H), 4.10–3.90 (m, 1H, piperidine-H), 3.30–3.10 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.95–1.70 (m, 4H, cyclopropane-H), 1.50–1.20 (m, 4H, piperidine-H).
-
HRMS (ESI) : m/z calculated for C₁₇H₂₀N₃O₂S [M+H]⁺: 330.1274; found: 330.1278.
Alternative Synthetic Routes
Solid-Phase Synthesis
Recent patent literature describes solid-phase methods for analogous sulfonamides. A Wang resin-bound piperidine derivative is reacted with quinoline-2-carboxylic acid, followed by on-resin sulfonylation. Cleavage with trifluoroacetic acid (TFA) yields the target compound:
| Step | Reagents/Conditions |
|---|---|
| Resin Functionalization | Wang resin, DIC, HOBt |
| Quinoline Coupling | Quinoline-2-carboxylic acid, DMF |
| Sulfonylation | Cyclopropanesulfonyl chloride, TEA |
| Cleavage | TFA/DCM (1:1) |
| Yield | 50–60% |
This approach facilitates high-throughput screening but requires specialized equipment.
Continuous Flow Synthesis
Continuous flow systems enhance scalability for industrial production. A microreactor setup enables precise mixing of the amine and sulfonyl chloride streams at elevated temperatures (50–60°C), reducing reaction time to 10–15 minutes.
Challenges and Mitigation Strategies
-
Impurity Formation : Over-sulfonylation is minimized by using a slight excess of amine (1.1 equiv) and maintaining low temperatures during sulfonyl chloride addition.
-
Solubility Issues : THF/DCM mixtures improve solubility of the quinoline intermediate.
-
Chiral Resolution : If enantiomerically pure product is required, chiral stationary phase chromatography (CSP-HPLC) separates diastereomers derived from the piperidine amine.
Industrial-Scale Considerations
Large-scale synthesis employs:
-
Catalyst Recycling : Palladium catalysts from Buchwald-Hartwig reactions are recovered via filtration and reused.
-
Waste Management : HCl gas generated during sulfonamidation is neutralized in scrubbers containing NaOH solution.
-
Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, ensuring consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the piperidine ring may interact with protein receptors. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes sulfonamide derivatives with piperidine cores and heterocyclic substituents. Below is a detailed structural and molecular comparison:
N-[1-(2-cyanopyridin-3-yl)piperidin-4-yl]cyclopropanesulfonamide (CAS 2741954-75-4)
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : 306.39
- Key Features: A 2-cyanopyridin-3-yl group replaces the quinoline moiety. The sulfonamide and cyclopropane groups are retained. The pyridine ring introduces a planar, electron-deficient aromatic system, contrasting with quinoline’s fused bicyclic structure.
| Property | Value/Description |
|---|---|
| Substituent | 2-cyanopyridin-3-yl |
| Electronic Effects | Electron-withdrawing cyano group enhances polarity. |
| Potential Applications | Likely optimized for solubility in polar solvents. |
N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549007-95-4)
- Molecular Formula: Not explicitly stated but inferred as ~C₁₄H₁₅ClN₄O₂S (exact calculation required).
- Key Features: Substituted with a 3-chloro-5-cyanopyridin-2-yl group. Chlorine and cyano groups increase steric bulk and electronic complexity.
| Property | Value/Description |
|---|---|
| Substituent | 3-chloro-5-cyanopyridin-2-yl |
| Electronic Effects | Dual electron-withdrawing groups (Cl, CN) may reduce metabolic oxidation. |
| Structural Impact | Increased steric hindrance compared to quinoline derivatives. |
N-{1-[(1,1-dioxo-1lambda⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2640880-78-8)
- Molecular Formula : C₁₄H₂₆N₂O₄S₂
- Molecular Weight : 350.5
- Key Features :
- A sulfone-containing thianylmethyl group replaces the heteroaromatic system.
- The sulfone group enhances hydrophilicity and hydrogen-bonding capacity.
| Property | Value/Description |
|---|---|
| Substituent | 1,1-dioxothian-4-ylmethyl |
| Solubility | Likely higher aqueous solubility due to sulfone. |
| Pharmacokinetics | Potential for improved tissue penetration. |
Structural and Functional Implications
Quinoline vs. Pyridine Derivatives
- Aromaticity and Rigidity: Quinoline’s fused bicyclic system provides greater rigidity and surface area for target binding compared to pyridine analogs .
- Electronic Effects: Quinoline’s nitrogen orientation and extended π-system may enhance interactions with hydrophobic binding pockets, unlike pyridine’s monocyclic structure.
Cyclopropanesulfonamide Group
- Metabolic Stability : Sulfonamide groups generally resist oxidative metabolism, a feature shared across all compared compounds .
Biological Activity
N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a unique structural arrangement combining a quinoline ring, a piperidine ring, and a cyclopropanesulfonamide group. This configuration is believed to contribute to its distinctive chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA structures, potentially disrupting replication and transcription processes.
- Protein Interaction : The piperidine segment may interact with specific protein receptors, influencing cellular signaling pathways and leading to altered cellular functions.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related piperazinyl quinolones have shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (lung cancer) | TBD | DNA intercalation |
| Related Piperazinyl Quinones | HeLa (cervical cancer) | 5.0 | Apoptosis induction |
Antimicrobial Properties
The compound is also being explored for its antimicrobial potential. Preliminary evaluations suggest that it may possess activity against certain bacterial strains, although specific data on its efficacy are still limited .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of quinoline derivatives with piperidine under controlled conditions to form intermediates, which are subsequently reacted with cyclopropanesulfonyl chloride .
This compound serves not only as a potential therapeutic agent but also as a valuable biochemical probe in scientific research aimed at understanding disease mechanisms and developing new treatments.
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications in enhancing the biological activity of quinoline derivatives:
- Cytotoxicity Studies : A study evaluated various N-substituted piperazinyl quinolones against six cancer cell lines using MTT assays. The findings indicated that structural modifications significantly influenced cytotoxic activity .
- Inhibitory Activity : Another research focused on related compounds demonstrated significant inhibitory activities against PAK4 (p21-activated kinase 4), suggesting possible pathways for anticancer therapies .
- Comparative Analysis : When compared to similar compounds, this compound showed enhanced stability and reactivity due to the cyclopropanesulfonamide group, which may contribute to its unique biological profile .
Q & A
Q. What are the key synthetic routes for N-[1-(quinolin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions, including:
- Quinoline-piperidine coupling : A nucleophilic substitution or transition-metal-catalyzed reaction to attach the quinoline moiety to the piperidine ring (e.g., using Pd catalysts in DMF at 80–100°C) .
- Sulfonamide formation : Reacting cyclopropanesulfonyl chloride with the amine group of the piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Normal-phase or reverse-phase chromatography (e.g., gradient elution with dichloromethane/methanol) to isolate the final product .
Optimization : Control of temperature, solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) improves yields >70%. Reaction monitoring via TLC or HPLC is critical .
Q. How can researchers confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for cyclopropane protons (δ 1.0–1.5 ppm), quinoline aromatic protons (δ 7.5–8.5 ppm), and piperidine CH-N groups (δ 2.5–3.5 ppm) .
- ¹³C NMR : Cyclopropane carbons (δ 10–15 ppm), sulfonamide sulfur (δ 40–45 ppm), and quinoline carbons (δ 120–150 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., m/z 370.12 for C₁₉H₂₂N₃O₂S⁺) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the cyclopropane-piperidine junction .
Q. What are the primary biological targets or mechanisms of action hypothesized for this compound?
- Enzyme inhibition : The sulfonamide group may interact with metalloenzymes (e.g., carbonic anhydrase) or ATP-binding pockets via hydrogen bonding .
- Receptor modulation : Structural analogs show affinity for G protein-coupled receptors (GPCRs) and ion channels due to the quinoline and piperidine motifs .
- Antimicrobial activity : Similar sulfonamide derivatives disrupt bacterial folate synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Comparative assays : Use standardized protocols (e.g., IC₅₀ measurements in kinase panels) to eliminate variability .
- Structural validation : Confirm batch purity via LC-MS and rule out degradation products .
- Computational docking : Compare binding poses across isoforms (e.g., CYP450 enzymes) to explain selectivity discrepancies .
Q. What strategies optimize the compound’s bioavailability and solubility for in vivo studies?
- Prodrug design : Introduce ester or phosphate groups at the sulfonamide or quinoline sites to enhance aqueous solubility .
- Salt formation : Use hydrochloride or sodium salts to improve dissolution rates .
- Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) mitigate low logP values (<3.0) .
Q. How can structure-activity relationship (SAR) studies guide further modifications?
- Core modifications :
- Functional group variations :
Q. What analytical methods are recommended for detecting degradation products under varying storage conditions?
- Stability studies :
- Forced degradation : Expose to heat (60°C), UV light, and hydrolytic conditions (pH 1–13) .
- HPLC-DAD/MS : Monitor degradation peaks and identify byproducts (e.g., quinoline oxidation to N-oxide) .
- Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
